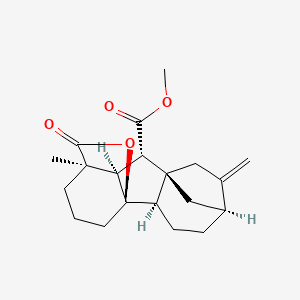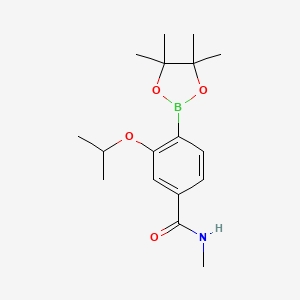
GA9 methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
GA9 methyl ester can be synthesized through the esterification of gibberellin A9 (GA9) with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process . The reaction conditions usually include refluxing the mixture of GA9 and methanol in the presence of the acid catalyst for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers convenience, mild reaction conditions, and good to excellent yields .
化学反応の分析
Types of Reactions
GA9 methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of this compound yields gibberellin A9 and methanol.
Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in sulfuric acid) and other mild oxidants.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Aminolysis: Ammonia or alkyl amines under mild conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 12α- and 12β-hydroxy-GA9 methyl ester.
Hydrolysis: Gibberellin A9 and methanol.
Aminolysis: Corresponding amides.
科学的研究の応用
GA9 methyl ester has several scientific research applications, including:
Plant Biology: It is used to study the regulation of reproductive organ formation in ferns, such as Lygodium japonicum.
Developmental Biology: This compound is utilized to investigate the differentiation of protonema in mosses like Physcomitrella patens.
Agricultural Chemistry: It serves as a model compound to understand the metabolism and function of gibberellins in various plant species.
作用機序
GA9 methyl ester exerts its effects by being metabolized into active gibberellins within plant tissues. In ferns like Lygodium japonicum, this compound is rapidly converted into its hydroxylated derivatives, which act as antheridiogens, promoting the formation of male reproductive organs . In mosses like Physcomitrella patens, this compound influences the differentiation of protonema into caulonemata, a process crucial for the development of the moss .
類似化合物との比較
GA9 methyl ester is unique among gibberellins due to its specific role in regulating reproductive organ formation in ferns and protonema differentiation in mosses. Similar compounds include:
Gibberellin A3 (GA3): Commonly used in agriculture to promote plant growth and increase crop yields.
Gibberellin A4 (GA4): Another gibberellin with similar growth-promoting effects but different metabolic pathways and target processes.
Gibberellin A20 (GA20): A hydroxylated derivative of this compound, formed through oxidation.
This compound stands out due to its specific biological activities and its role as a precursor to other active gibberellins.
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
methyl (1R,2R,5S,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13+,14+,15+,18+,19-,20+/m0/s1 |
InChIキー |
GKRMJALKMNRHGF-MOQGAEFSSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)OC)OC2=O |
正規SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)


